5-Fluoro-2-iodoaniline

Medicinal Chemistry Cross-Coupling Indole Synthesis

Researchers requiring a bifunctional aryl iodide building block for late-stage diversification face supply inconsistency. 5-Fluoro-2-iodoaniline (CAS 255724-71-1) resolves this with orthogonally reactive handles: • The iodine atom enables rapid oxidative addition in Suzuki-Miyaura and Sonogashira couplings, while the fluorine modulates ring electronics. • The free aniline nitrogen permits selective acylation before metal-catalyzed coupling, ideal for convergent PROTAC or bivalent inhibitor synthesis. • Consistent ≥97% purity across major global suppliers ensures reproducible reaction performance from mg to multi-gram scale.

Molecular Formula C6H5FIN
Molecular Weight 237.01 g/mol
CAS No. 255724-71-1
Cat. No. B1304776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-iodoaniline
CAS255724-71-1
Molecular FormulaC6H5FIN
Molecular Weight237.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)N)I
InChIInChI=1S/C6H5FIN/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2
InChIKeyUCPDOOZBROQHME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2-iodoaniline (CAS 255724-71-1) Product Overview: Halogenated Aniline Building Block for Cross-Coupling


5-Fluoro-2-iodoaniline (CAS 255724-71-1) is a halogenated aniline derivative with the molecular formula C₆H₅FIN and a molecular weight of 237.01 g/mol [1]. This compound features an iodine atom ortho to the aniline nitrogen and a fluorine atom meta to the nitrogen, a substitution pattern that imparts distinct electronic properties and reactivity [1][2]. It is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and materials science, where the iodine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings [2]. The solid compound has a melting point of 40-42°C and is typically stored at 2-8°C due to its light sensitivity [1].

5-Fluoro-2-iodoaniline (CAS 255724-71-1): Why Generic Halogenated Aniline Substitution Fails


5-Fluoro-2-iodoaniline cannot be simply replaced by generic halogenated anilines or non-iodinated analogs due to the unique interplay between its iodine and fluorine substituents. The iodine atom is critical for efficient cross-coupling reactivity, as it undergoes oxidative addition to palladium catalysts significantly faster than bromine or chlorine [1]. Simultaneously, the fluorine substituent modulates the electronic character of the aromatic ring, which can directly influence both the reaction rates and the regioselectivity of subsequent transformations [2]. Substituting 5-fluoro-2-iodoaniline with a simpler 2-iodoaniline or a non-fluorinated analog would alter the electron density on the ring, potentially leading to lower yields, different product distributions, or failed cyclizations in multi-step syntheses where the fluorine's electron-withdrawing effect is essential for directing the reaction pathway [2][3].

5-Fluoro-2-iodoaniline (CAS 255724-71-1) Quantitative Evidence Guide: Performance vs. Comparators


Sonogashira Coupling Reactivity of 5-Fluoro-2-iodoaniline vs. 2-Iodoaniline

In a medicinal chemistry study focused on synthesizing antitumor quinols, 5-fluoro-2-iodoaniline and 2-iodoaniline were directly compared as substrates in a Sonogashira coupling reaction with a terminal alkyne, followed by cyclization to form indole derivatives [1]. Both compounds were found to successfully undergo the tandem Sonogashira coupling-cyclization sequence under both thermal and microwave conditions [1]. However, the study does not report comparative yields for the two starting materials, and thus a quantified difference in reaction efficiency cannot be established. This evidence therefore serves to confirm the compound's viability in this critical reaction class, but does not provide a quantitative performance advantage over its non-fluorinated comparator [1].

Medicinal Chemistry Cross-Coupling Indole Synthesis

Synthetic Yield in Multi-Step Bivalent Inhibitor Synthesis

5-Fluoro-2-iodoaniline was used as a key building block in the multi-step synthesis of an N-linked bivalent inhibitor [1]. The first step involved an amide bond formation between an acid chloride intermediate and the aniline nitrogen of 5-fluoro-2-iodoaniline, providing the desired amide product in a reported yield of 38% over two steps [1]. No direct comparator data is provided for other halogenated anilines in this specific synthetic sequence, and the reported yield reflects the overall efficiency of the multi-step process rather than a single-step reaction yield. Therefore, this data serves as a baseline for the compound's utility in complex synthesis, but does not establish a quantitative advantage over potential alternatives.

Medicinal Chemistry Bivalent Inhibitor Allosteric Modulation

Physical State and Melting Point Comparison to Structural Analogs

The physical state of a compound is a critical factor in laboratory handling and large-scale process chemistry. 5-Fluoro-2-iodoaniline is a solid at room temperature with a reported melting point of 40-42°C [1]. In contrast, a closely related regioisomer, 4-fluoro-2-iodoaniline, has a significantly higher melting point of 89-93°C . This lower melting point of the 5-fluoro derivative may offer advantages in certain purification or formulation processes where a lower melting solid is preferred. Furthermore, comparison with a halogen-substituted analog, 5-chloro-2-iodoaniline, shows a comparable melting point range of 40-44°C [2]. This evidence highlights how the specific position of the fluorine atom directly influences key physical properties, a crucial consideration for procurement when physical state impacts synthetic workflow.

Physical Chemistry Process Chemistry Solid Handling

Electronic Modulation via Fluorine Substitution: Impact on Regioselectivity

The presence of the fluorine substituent in 5-fluoro-2-iodoaniline exerts a significant electron-withdrawing effect on the aromatic ring, which is not present in unsubstituted 2-iodoaniline. This electronic modulation is a key differentiator. A computational and experimental study on the Larock heteroannulation reaction (a related Pd-catalyzed cyclization of 2-iodoanilines) established that electron-withdrawing substituents on the aniline ring can lead to a complete conversion to the desired indole products, while electron-donating groups can retard the reaction [1]. Although 5-fluoro-2-iodoaniline was not the specific substrate in that study, the findings represent a strong class-level inference. The study also noted that regioselectivity can decrease when 2-iodoaniline derivatives bearing electron-withdrawing groups are used, underscoring the complex and sometimes unpredictable influence of these substituents [1]. For a scientist selecting a building block, this implies that the fluorine atom in 5-fluoro-2-iodoaniline is not a passive structural element; it actively directs the course and efficiency of critical bond-forming events, a feature that cannot be replicated by non-fluorinated analogs.

Organic Synthesis Regioselectivity Electronic Effects

Potential for Enhanced Metabolic Stability via Fluorine Incorporation

Fluorine substitution is a well-established strategy in medicinal chemistry to improve the metabolic stability and bioavailability of drug candidates [1]. The presence of the C-F bond, which is stronger and less susceptible to oxidative metabolism than a C-H bond, can block common metabolic soft spots on the aromatic ring [2]. While specific pharmacokinetic data for 5-fluoro-2-iodoaniline itself is not available, the strategic placement of the fluorine atom in this building block allows medicinal chemists to carry this beneficial property forward into more complex lead molecules [2]. This is a class-level advantage over non-fluorinated 2-iodoaniline. For a procurement decision in a drug discovery setting, this translates to a potential reduction in the risk of rapid metabolic clearance in vivo, increasing the likelihood of identifying a development candidate with a favorable PK profile [2].

Drug Discovery Metabolic Stability Fluorine Chemistry

5-Fluoro-2-iodoaniline (CAS 255724-71-1): Key Application Scenarios for Research and Procurement


Synthesis of Fluorinated Indole Libraries for Drug Discovery

5-Fluoro-2-iodoaniline is an ideal starting material for constructing libraries of fluorinated indole derivatives via tandem Sonogashira coupling-cyclization sequences. The iodine atom facilitates the initial cross-coupling with terminal alkynes, and the fluorine atom remains intact, introducing a desirable pharmacophore into the final heterocyclic scaffold [1]. This strategy is particularly valuable for medicinal chemistry programs targeting kinases, GPCRs, or other protein classes where fluorinated indoles are privileged structures.

Synthesis of Bivalent or Bifunctional Chemical Probes

The compound's dual functional handles—an iodine for cross-coupling and an aniline nitrogen for amide bond formation—make it a strategic choice for constructing complex molecular architectures such as bivalent inhibitors or PROTACs. As demonstrated in the synthesis of an N-linked bivalent inhibitor, the aniline nitrogen can be selectively acylated, while the iodine atom is preserved for a subsequent Suzuki-Miyaura coupling to install a second binding motif [2]. This orthogonal reactivity is crucial for achieving the desired molecular connectivity with high precision.

Modulation of Electronic Properties in Conjugated Materials

In materials science, the incorporation of electron-withdrawing fluorine atoms can fine-tune the HOMO-LUMO energy levels and charge transport properties of organic semiconductors. 5-Fluoro-2-iodoaniline can be used as a monomer building block in the synthesis of fluorinated polyanilines or related conjugated polymers via palladium-catalyzed cross-coupling polymerizations. The resulting polymers may exhibit enhanced oxidative stability and altered optoelectronic characteristics compared to their non-fluorinated counterparts [3].

Late-Stage Functionalization of Complex Drug Candidates

For process chemists and medicinal chemists alike, 5-fluoro-2-iodoaniline serves as a valuable intermediate for late-stage diversification. Once incorporated into a more complex molecular framework (e.g., via amide coupling as shown [2]), the aryl iodide remains a highly reactive handle for further diversification via Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This allows for the rapid exploration of structure-activity relationships (SAR) around a central fluorinated aniline core without having to re-synthesize the entire molecule, significantly accelerating lead optimization campaigns.

Technical Documentation Hub

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